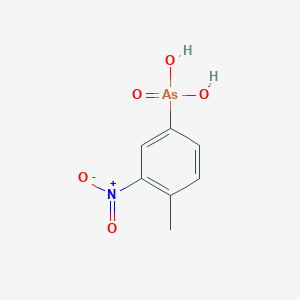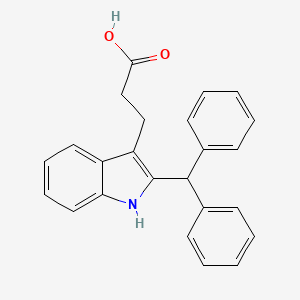
3-((Pyridin-4-ylthio)methyl)pyrrolidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((Pyridin-4-ylthio)methyl)pyrrolidin-3-ol is a compound that features a pyrrolidine ring substituted with a pyridin-4-ylthio group and a hydroxyl group
Métodos De Preparación
The synthesis of 3-((Pyridin-4-ylthio)methyl)pyrrolidin-3-ol typically involves the reaction of pyridine-4-thiol with a suitable pyrrolidine derivative. One common method involves the nucleophilic substitution of a halogenated pyrrolidine with pyridine-4-thiol under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Análisis De Reacciones Químicas
3-((Pyridin-4-ylthio)methyl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridine ring can be reduced to a piperidine ring using hydrogenation conditions.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride or thionyl chloride.
Aplicaciones Científicas De Investigación
3-((Pyridin-4-ylthio)methyl)pyrrolidin-3-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and receptor binding due to its structural features.
Industry: It may be used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-((Pyridin-4-ylthio)methyl)pyrrolidin-3-ol involves its interaction with specific molecular targets. The pyridine ring can engage in π-π stacking interactions with aromatic amino acids in proteins, while the hydroxyl group can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar compounds to 3-((Pyridin-4-ylthio)methyl)pyrrolidin-3-ol include:
3-((Pyridin-2-ylthio)methyl)pyrrolidin-3-ol: This compound has the thioether group attached to the 2-position of the pyridine ring instead of the 4-position.
3-((Pyridin-4-ylthio)methyl)piperidin-3-ol: This compound features a piperidine ring instead of a pyrrolidine ring.
3-((Pyridin-4-ylthio)methyl)pyrrolidin-2-ol: This compound has the hydroxyl group attached to the 2-position of the pyrrolidine ring instead of the 3-position.
These similar compounds highlight the structural diversity that can be achieved by varying the position of substituents on the pyridine and pyrrolidine rings, which can lead to different biological and chemical properties.
Propiedades
Número CAS |
1184913-77-6 |
|---|---|
Fórmula molecular |
C10H14N2OS |
Peso molecular |
210.30 g/mol |
Nombre IUPAC |
3-(pyridin-4-ylsulfanylmethyl)pyrrolidin-3-ol |
InChI |
InChI=1S/C10H14N2OS/c13-10(3-6-12-7-10)8-14-9-1-4-11-5-2-9/h1-2,4-5,12-13H,3,6-8H2 |
Clave InChI |
RVCVGUAWTJFZII-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC1(CSC2=CC=NC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![[Chloro(dicyclohexyl)methyl]benzene](/img/structure/B13754308.png)

